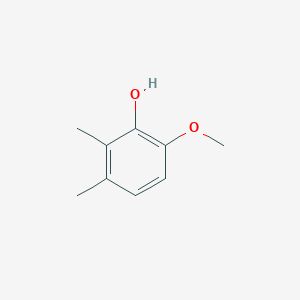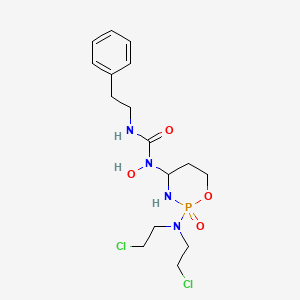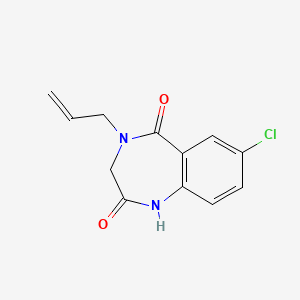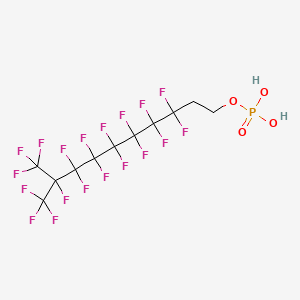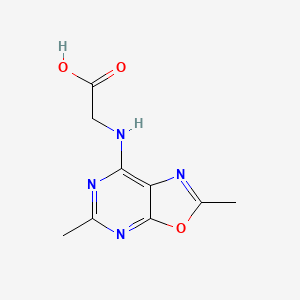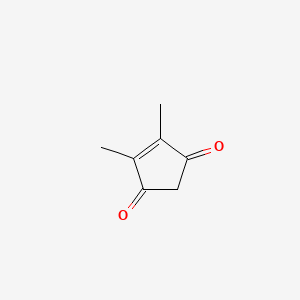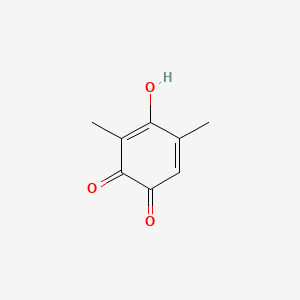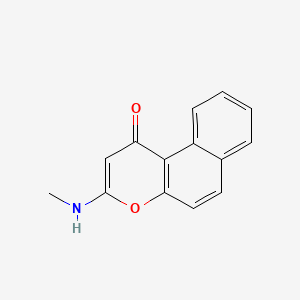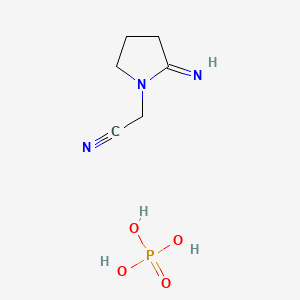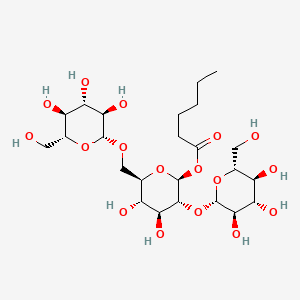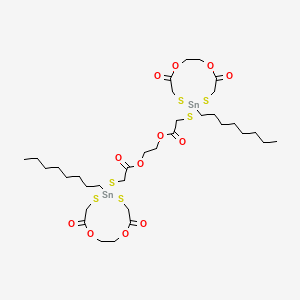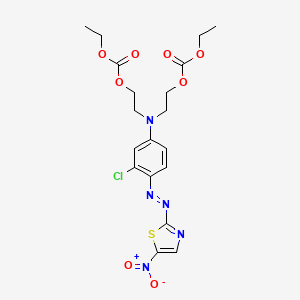
Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate is a complex organic compound that features a unique combination of functional groups, including a nitrothiazole moiety, an azo linkage, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Nitrothiazole Moiety: This step involves the nitration of thiazole, followed by chlorination to introduce the nitro and chloro substituents.
Azo Coupling Reaction: The nitrothiazole derivative is then subjected to azo coupling with a suitable diazonium salt to form the azo linkage.
Esterification: The final step involves the esterification of the resulting azo compound with ethyl 9-oxo-2,8,10-trioxa-5-azadodecanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
化学反応の分析
Types of Reactions
Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to the presence of the nitrothiazole moiety.
Materials Science: Utilized in the development of advanced materials with specific optical or electronic properties.
Industrial Chemistry: Employed as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate is largely dependent on its functional groups:
Nitrothiazole Moiety: This group can interact with biological targets such as enzymes or DNA, leading to antimicrobial or anticancer effects.
Azo Linkage: The azo group can undergo reduction to form amines, which can further interact with biological molecules.
Chloro Substituent: The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity.
類似化合物との比較
Similar Compounds
Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate: shares similarities with other nitrothiazole-based compounds, such as:
Uniqueness
Unique Combination: The combination of nitrothiazole, azo linkage, and ethyl ester in a single molecule provides unique chemical and biological properties.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
特性
CAS番号 |
79044-52-3 |
|---|---|
分子式 |
C19H22ClN5O8S |
分子量 |
515.9 g/mol |
IUPAC名 |
2-[3-chloro-N-(2-ethoxycarbonyloxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C19H22ClN5O8S/c1-3-30-18(26)32-9-7-24(8-10-33-19(27)31-4-2)13-5-6-15(14(20)11-13)22-23-17-21-12-16(34-17)25(28)29/h5-6,11-12H,3-4,7-10H2,1-2H3 |
InChIキー |
SZHIDDYWCPGNMW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



